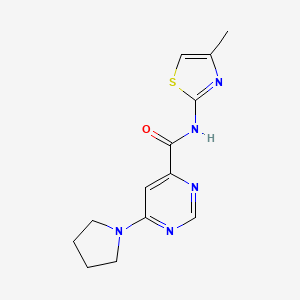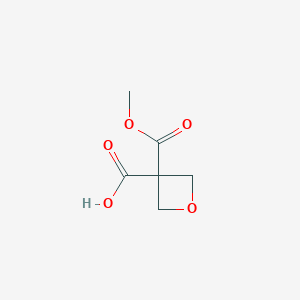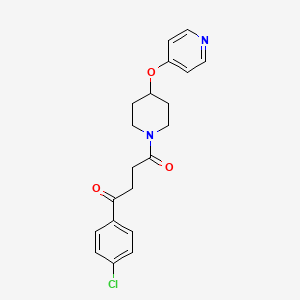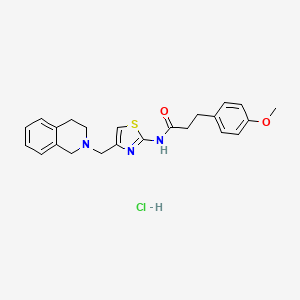
3-(5-Hydroxymethyl-furan-2-YL)-acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(5-Hydroxymethyl-furan-2-YL)-acrylic acid” is a specialty product used for proteomics research . It has a molecular formula of C12H10O4 and a molecular weight of 218.21 .
Synthesis Analysis
The synthesis of similar compounds involves the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . Another method involves the reaction of methyl furoate with peracetylated ribofuranose in the presence of a Lewis acid .Molecular Structure Analysis
The molecular structure of “3-(5-Hydroxymethyl-furan-2-YL)-acrylic acid” is represented by the formula C12H10O4 . It is related to the compound 5-Hydroxymethyl-2-furancarboxylic acid, which has a molecular weight of 142.11 .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can be involved in the catalytic protodeboronation of pinacol boronic esters . Another reaction involves the selective hydrogenation of 5-hydroxymethylfurfural .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as 5-Hydroxymethyl-2-furancarboxylic acid include a white solid appearance, a density of 1.283 g/cm3, a melting point of 74 to 77 °C, and a boiling point of 275 °C .Applications De Recherche Scientifique
Synthesis and Derivative Reactions One of the primary applications of compounds related to 3-(5-Hydroxymethyl-furan-2-YL)-acrylic acid is in the field of chemical synthesis. Kuticheva et al. (2015) explored the synthesis of various derivatives involving furan-2-carboxylic and 3-(2-furyl)-acrylic acids, demonstrating the compound's utility in complex chemical reactions (Kuticheva, Pevzner, & Petrov, 2015).
Enzyme-Catalyzed Oxidation A significant application is found in enzyme-catalyzed oxidation processes. Dijkman, Groothuis, & Fraaije (2014) discovered an enzyme capable of oxidizing related compounds like [5-(hydroxymethyl)furan-2-yl]methanol to furan-2,5-dicarboxylic acid (FDCA), indicating its potential in biochemical conversion processes (Dijkman, Groothuis, & Fraaije, 2014).
Polyurethane Synthesis In the field of polymer science, Huang et al. (2019) utilized derivatives of 3-(5-Hydroxymethyl-furan-2-YL)-acrylic acid in the synthesis of thermally healable polyurethanes. This showcases its role in creating advanced materials with unique properties (Huang, Yang, Cao, Hu, & Cheng, 2019).
Biobased Polymer Development Ray et al. (2018) discussed the conversion of related furan compounds into acrylic monomers, demonstrating the use of these compounds in developing sustainable, biobased polymers (Ray, Hughes, Smith, Simon, & Saito, 2018).
Biobased Photocrosslinked Polymers Jang et al. (2013) synthesized biobased crosslinked polymer networks using vegetable oil and 2,5-furan diacrylate, highlighting the compound's applicability in creating environmentally friendly materials (Jang, Kim, Hou, & Kim, 2013).
Mécanisme D'action
Target of Action
It’s known that furan derivatives, which include this compound, exhibit considerable chemical reactivity .
Mode of Action
Furan derivatives, including this compound, are known for their chemical reactivity . They can undergo various transformations, including oxidation, to form high value-added compounds .
Biochemical Pathways
It’s known that furan derivatives can be converted into many high value-added compounds . For instance, 5-hydroxymethylfurfural (HMF), a furan derivative, can be transformed into furoic acid and furan-2,5-dicarboxylic acid (FDCA) through oxidation .
Result of Action
It’s known that the derivatives of 5-hydroxymethylfurfural (hmf), a furan derivative, exhibit substantial biological activity .
Action Environment
It’s known that the chemical industry is transitioning from traditional resources such as crude oil to biomass, which includes furan derivatives . This transition is influenced by various environmental factors, including the availability and sustainability of biomass resources .
Orientations Futures
The future directions of this compound and similar furan platform chemicals involve a switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The manufacture and uses of furan platform chemicals directly available from biomass are being explored .
Propriétés
IUPAC Name |
(E)-3-[5-(hydroxymethyl)furan-2-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-5-7-2-1-6(12-7)3-4-8(10)11/h1-4,9H,5H2,(H,10,11)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWJSEHMOMAQHG-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C=CC(=O)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)/C=C/C(=O)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67310-57-0 |
Source


|
| Record name | (2E)-3-[5-(hydroxymethyl)furan-2-yl]prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-[(2,6-Dimethylphenyl)imino]-4-methyl-1,3-thiazolan-4-yl]methanol](/img/structure/B2777999.png)



![ethyl 3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B2778005.png)
![5-[(1,4-Dioxan-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2778010.png)
![[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate](/img/structure/B2778011.png)


![8-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2778017.png)
